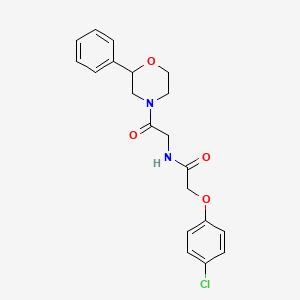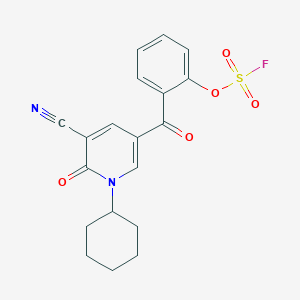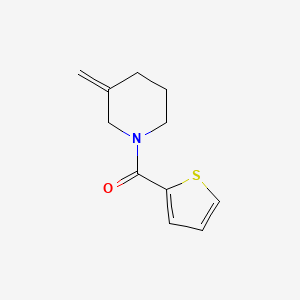![molecular formula C20H19N3O3 B2357684 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide CAS No. 946334-98-1](/img/structure/B2357684.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide, commonly known as CBR-5884, is a chemical compound that has been studied for its potential therapeutic effects in various diseases.
Applications De Recherche Scientifique
Therapeutic Agent Development
Research has explored the potential of related compounds in therapeutic agent development. For instance, compounds like 1-[(R)-1-hydroxy-4-(6-(3-(1-methylbenzimidazol-2-yl)propionylamino)indol-1-yl)-2-butyl]imidazole-4-carboxamide have shown promising results as non-nucleoside adenosine deaminase inhibitors, indicating potential for the treatment of diseases requiring modulation of adenosine levels (Terasaka et al., 2004). Similarly, 5-aroylindolyl-substituted hydroxamic acids have been developed as selective histone deacetylase 6 inhibitors, offering a potential therapeutic approach for Alzheimer's disease by decreasing phosphorylation and aggregation of tau proteins (Lee et al., 2018).
Chemical Transformations
Compounds structurally related to N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide have been utilized in various chemical transformations. For example, carbene-mediated transformations of related benzimidazoles have been reported to yield different products, showcasing their utility in synthetic chemistry (Katritzky et al., 2011). Additionally, Rh(III)-catalyzed annulations with indoles have provided a method to access novel tricyclic and tetracyclic N-heterocycles, indicating the potential for creating complex molecular architectures (Nunewar et al., 2021).
Receptor and Enzyme Interaction
The interaction of structurally related compounds with specific binding sites, such as dopamine D(2)-like receptors, has been studied. Derivatives of similar structural frameworks have demonstrated varying affinities for these receptors, suggesting their potential in the development of drugs targeting the central nervous system (Pinna et al., 2002). Furthermore, the synthesis of compounds like 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles has been pursued for their anti-inflammatory and antiproliferative properties, indicating a broad scope of biological activity (Rapolu et al., 2013).
Propriétés
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-4-10-23-16-9-8-15(21-19(24)17-11-12(2)22-26-17)13-6-5-7-14(18(13)16)20(23)25/h5-9,11H,3-4,10H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFPMNPAKBDZQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)C4=CC(=NO4)C)C=CC=C3C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2357601.png)

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2357605.png)
![2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2357606.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2357607.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2357608.png)
![(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357609.png)

![{5-[(5-fluoro-2-methylphenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2357614.png)

![(2-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2357617.png)

![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)
![2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2357624.png)